molecular formula C11H13BrO3 B1269262 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde CAS No. 400070-31-7

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Cat. No.: B1269262
CAS No.: 400070-31-7
M. Wt: 273.12 g/mol
InChI Key: FHSPPZIJAYIURQ-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, isopropoxy, and methoxy groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

    Bromination: The first step involves the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. This reaction introduces a bromine atom at the 3-position of the benzene ring.

    Isopropylation: The brominated intermediate is then subjected to isopropylation. This can be achieved by reacting the intermediate with isopropyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropoxy group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.

Major Products

    Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application

    Molecular Targets: It may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

    Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.

    4-Isopropoxy-3-methoxybenzaldehyde: Lacks the bromine atom, which affects its reactivity in substitution reactions.

    3-Bromo-4-isopropoxybenzaldehyde: Lacks the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, isopropoxy, and methoxy) on the benzene ring

Biological Activity

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzaldehyde moiety. This unique arrangement of functional groups influences its chemical reactivity and biological interactions. The structure can be represented as follows:

C12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_3

Synthesis Methods

Several synthetic routes are available for producing this compound. Key methods include:

  • Substitution Reactions : Utilizing brominated precursors to introduce the isopropoxy and methoxy groups.
  • Oxidation and Reduction : Modifying existing functional groups to achieve the desired aldehyde form.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by interacting with DNA and inhibiting cell cycle progression.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundHL-60 (human leukemia)10Induces G2/M phase arrest
3-BenzylidenechromanonesNALM-6 (leukemia)5DNA interaction, apoptosis induction

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 10 μM against HL-60 cells, highlighting its potential as an anticancer agent .
  • Mechanism Exploration : Another investigation focused on the compound's ability to induce apoptosis through DNA damage pathways. The study utilized flow cytometry to analyze cell cycle phases and reported that treatment with the compound resulted in a substantial increase in cells arrested at the G2/M phase .

Properties

IUPAC Name

3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPPZIJAYIURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352794
Record name 3-bromo-4-isopropoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400070-31-7
Record name 3-bromo-4-isopropoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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